A study by SIELC Technologies describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing Propanenitrile, 3-(methylphenylamino)-. This technique separates and identifies components in a mixture, which could be useful for research purposes such as purity analysis or pharmacokinetic studies ().
Companies like Santa Cruz Biotechnology offer Propanenitrile, 3-(methylphenylamino)- as a product for proteomics research. Proteomics is the study of proteins within an organism, and this specific compound may be used in protein isolation or analysis techniques, though the exact application is not publicly disclosed ().
Propanenitrile, 3-(methylphenylamino)-, also known by its CAS number 94-34-8, is an organic compound characterized by the molecular formula and a molecular weight of approximately 160.22 g/mol. This compound features a propanenitrile group attached to a methylphenylamino moiety, making it part of the broader class of nitriles. It is soluble in various organic solvents and exhibits a moderate log partition coefficient (Log P) of around 1.81, indicating its potential for bioavailability and permeability across biological membranes .
There is no current information available on the specific mechanism of action of Propanenitrile, 3-(methylphenylamino)- in biological systems.
Due to the lack of specific research, detailed safety information is unavailable. However, considering the presence of a cyano group, it's advisable to handle this compound with caution as nitriles can be toxic and irritating []. Always follow good laboratory practices when working with unknown compounds.
This compound has been studied for its biological activities, particularly its interactions with various enzymes and receptors. Notably, it acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs that are substrates for this enzyme . Additionally, it exhibits moderate toxicity when ingested or upon dermal contact, classified under harmful substances according to safety data sheets .
Several methods have been reported for synthesizing propanenitrile, 3-(methylphenylamino)-:
Propanenitrile, 3-(methylphenylamino)- finds applications in various fields:
Interactions involving propanenitrile, 3-(methylphenylamino)- have been primarily focused on its inhibitory effects on cytochrome P450 enzymes. Studies indicate that this compound can affect the metabolism of other pharmaceuticals by competing with their substrates at the enzyme's active site. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens.
Several compounds share structural similarities with propanenitrile, 3-(methylphenylamino)-. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Dimethylaminomethyl)propanenitrile | Contains dimethylamino group | |
4-(Methylphenylamino)propanenitrile | Substituted at para position | |
3-(Phenylamino)propanenitrile | Lacks methyl group on amino |
Uniqueness: Propanenitrile, 3-(methylphenylamino)- is unique due to its specific arrangement of functional groups that confer distinct biological activities and chemical reactivity compared to its analogs. Its specific inhibition profile against cytochrome P450 enzymes sets it apart from other similar compounds.
Irritant